2-Oxoimidazolidine-1,3-dicarbonyl dichloride
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Overview
Description
2-Oxoimidazolidine-1,3-dicarbonyl dichloride is a chemical compound that belongs to the class of imidazolidines Imidazolidines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxoimidazolidine-1,3-dicarbonyl dichloride typically involves the reaction of imidazolidine derivatives with chlorinating agents. One common method is the reaction of imidazolidine-2-one with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
2-Oxoimidazolidine-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Hydrolysis: In the presence of water, it can hydrolyze to form imidazolidine-2-one and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imidazolidine derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Solvents: Dichloromethane, chloroform, and other inert solvents.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
Imidazolidine Derivatives: Formed through substitution and condensation reactions.
Hydrolysis Products: Imidazolidine-2-one and hydrochloric acid.
Scientific Research Applications
2-Oxoimidazolidine-1,3-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-Oxoimidazolidine-1,3-dicarbonyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl groups are highly reactive towards nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create complex molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: Another 1,3-dicarbonyl compound with similar reactivity.
Imidazolidine-2-one: A related compound with a similar structure but different reactivity due to the absence of chlorine atoms
Uniqueness
2-Oxoimidazolidine-1,3-dicarbonyl dichloride is unique due to its dual carbonyl and dichloride functionalities, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
57989-95-4 |
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Molecular Formula |
C5H4Cl2N2O3 |
Molecular Weight |
211.00 g/mol |
IUPAC Name |
2-oxoimidazolidine-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C5H4Cl2N2O3/c6-3(10)8-1-2-9(4(7)11)5(8)12/h1-2H2 |
InChI Key |
VXSJEDDPJROCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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